molecular formula C15H14ClN3O3S B2601996 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide CAS No. 905687-95-8

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide

Cat. No.: B2601996
CAS No.: 905687-95-8
M. Wt: 351.81
InChI Key: RQIQCAXWICPZEL-UHFFFAOYSA-N
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Description

For Research Use Only (RUO). Not for human or veterinary use. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic small molecule designed for research purposes, integrating a pyridine-sulfonamide moiety linked to a 1-(4-chlorophenyl)-5-oxopyrrolidine scaffold. The presence of the sulfonamide functional group is of significant interest, as this chemotype is found in a wide range of bioactive molecules with diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . Sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate synthetase (DHPS) in bacterial folate synthesis , and carbonic anhydrase (CA) . Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of specific molecular targets, such as the cysteine protease falcipain-2 in Plasmodium falciparum for antimalarial research and various targets in cancer cell lines . The structure of this compound, featuring a chlorophenyl group and a pyridine ring, is similar to those found in compounds screened for anticancer activity against the NCI-60 panel of human tumor cell lines . This suggests its potential utility in oncology research, particularly in probing enzyme inhibition and cell proliferation pathways. Researchers can employ this chemical in hit-to-lead optimization studies, as a building block in medicinal chemistry, or as a tool compound for investigating novel biological targets associated with sulfonamide pharmacology.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIQCAXWICPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-3-sulfonamide precursor, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The final step involves the formation of the pyrrolidinone ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound demonstrates significant promise as a lead molecule in drug development, particularly in the following areas:

Antimalarial Activity

Recent studies have indicated that compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide may exhibit antimalarial properties. A series of sulfonamides, including those with pyridine scaffolds, have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds were subjected to virtual screening and molecular docking studies, revealing promising inhibitory concentrations that suggest potential for further development in antimalarial therapies .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity. The incorporation of a pyridine ring enhances the bioactivity of sulfonamide compounds. Research indicates that derivatives of this compound could be effective against various bacterial strains, potentially serving as alternatives to existing antibiotics amid rising resistance .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The sulfonamide group is known to play a role in modulating inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Key insights from SAR studies include:

Structural Feature Impact on Activity
4-Chlorophenyl GroupEnhances binding affinity to target proteins
Pyridine RingIncreases solubility and bioavailability
Sulfonamide MoietyContributes to antibacterial and anti-inflammatory properties

These features collectively influence the compound's efficacy and safety profile, guiding further modifications for enhanced activity.

Case Studies and Research Findings

Several studies provide insights into the practical applications and effectiveness of this compound:

Antimalarial Drug Development

A notable study focused on a library of triazolopyridine sulfonamides, which includes similar structures to the compound . The research identified several compounds with IC50 values in the low micromolar range against Plasmodium falciparum, indicating their potential as lead candidates for antimalarial drug development .

Antibacterial Efficacy

Another investigation explored the antibacterial properties of pyridine-based sulfonamides against resistant bacterial strains. The findings demonstrated significant activity, suggesting that compounds like this compound could be developed into effective treatments for bacterial infections .

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Chlorophenylcarbamoyl)-4-(4-(3,4-Dichlorophenyl)Piperazine-1-yl)Pyridine-3-Sulfonamide

Structural Features :

  • Core: Pyridine-3-sulfonamide with a 4-chlorophenylcarbamoyl substituent.
  • Additional groups: A piperazine ring linked to a 3,4-dichlorophenyl moiety.
    Pharmacological Activity :
  • Demonstrated antitumor activity against leukemia, colon cancer, and melanoma cell lines.
  • IC₅₀ : 13.6–14.9 μM .
    Key Differences :
  • The piperazine ring and 3,4-dichlorophenyl groups enhance steric bulk and electron-withdrawing effects compared to the pyrrolidinone and 4-chlorophenyl groups in the main compound.
  • Higher molecular weight (estimated ~550–600 g/mol) due to the piperazine-dichlorophenyl extension.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide

Structural Features :

  • Core: Benzenesulfonamide linked to a pyrazolo-pyrimidine heterocycle.
  • Additional groups: Fluorinated chromenone and isopropyl substituents. Physicochemical Properties:
  • Molecular Weight : 616.9 g/mol.
  • Melting Point : 211–214°C .
    Key Differences :
  • Higher complexity and molecular weight compared to the main compound, which may affect solubility and bioavailability.

4-[(3-Methylphenyl)Amino]Pyridine-3-Sulfonamide (CAS 615-805-8)

Structural Features :

  • Core: Pyridine-3-sulfonamide with a 3-methylphenylamino substituent. Key Differences:
  • Lack of a pyrrolidinone or chlorophenyl group reduces structural similarity.
  • No biological activity data are provided in the evidence, but the methylphenyl group may influence target selectivity .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) IC₅₀ (μM) Key References
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide Pyrrolidinone + pyridine-SO₂ 4-Chlorophenyl ~350–400 (estimated) N/A -
N-(4-Chlorophenylcarbamoyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)pyridine-3-sulfonamide Pyridine-SO₂ 4-Chlorophenylcarbamoyl, piperazine, 3,4-dichlorophenyl ~550–600 (estimated) 13.6–14.9
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Benzenesulfonamide Pyrazolo-pyrimidine, fluorinated chromenone, isopropyl 616.9 N/A

Pharmacological and Structural Implications

  • Electron-Withdrawing Groups : The 4-chlorophenyl and sulfonamide groups in the main compound may enhance binding to hydrophobic pockets or hydrogen-bonding regions in target proteins.
  • Fluorination Effects : Fluorinated analogs (e.g., ) show increased molecular weight and melting points, which could correlate with enhanced target affinity but reduced solubility .

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyridine ring, a pyrrolidine moiety, and a sulfonamide group, which are known for contributing to its biological activity. The molecular weight of this compound is approximately 400.8 g/mol, with specific computed properties such as:

PropertyValue
Molecular Weight400.8 g/mol
XLogP3-AA2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4

Antibacterial Activity

Research has shown that derivatives of this compound exhibit varying degrees of antibacterial activity. A study indicated that compounds with similar structural features demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Table: Antibacterial Activity of Related Compounds

CompoundActivity LevelTarget Bacteria
This compoundModerate to StrongSalmonella typhi
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleModerateBacillus subtilis
Other synthesized derivativesWeak to ModerateVarious strains

Enzyme Inhibition

The compound also exhibits significant enzyme inhibitory activity. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. In one study, several derivatives showed strong inhibitory effects against urease, with some compounds achieving IC50 values significantly lower than the reference standard thiourea .

Table: IC50 Values for Urease Inhibition

Compound IDIC50 (µM)Reference Standard (Thiourea)
7l2.14 ± 0.00321.25 ± 0.15
7m0.63 ± 0.001
7n2.17 ± 0.006
7o1.13 ± 0.003
.........

Anticancer Potential

Emerging research indicates that compounds similar to this compound may possess anticancer properties. The sulfonamide group is often linked to various therapeutic effects in cancer treatment . Studies have suggested that these compounds can inhibit tumor growth through multiple mechanisms, including enzyme inhibition and interference with cellular signaling pathways .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A comprehensive evaluation of synthesized derivatives demonstrated their effectiveness against specific bacterial strains. The study utilized both in vitro assays and molecular docking techniques to elucidate the interaction between the compounds and bacterial proteins .
  • Enzyme Inhibition Research : Another significant study focused on the inhibitory action of these compounds on urease and AChE, highlighting their potential in treating conditions related to enzyme overactivity . The results indicated that certain derivatives could serve as effective therapeutic agents.
  • Anticancer Investigations : Several studies have explored the anticancer potential of sulfonamide derivatives, with promising results suggesting their role in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

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